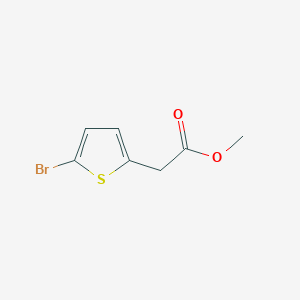

Methyl 2-(5-bromothiophen-2-yl)acetate

Description

Significance of Bromothiophene Scaffolds in Organic Chemistry

Within the family of thiophene (B33073) derivatives, bromothiophenes are of particular importance. The bromine atom acts as a versatile functional handle, significantly enhancing the reactivity of the thiophene ring. This feature makes bromothiophenes key precursors in a variety of synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. researchgate.netnih.govnih.gov These reactions are powerful methods for forming new carbon-carbon bonds, allowing chemists to construct complex molecular architectures from simpler starting materials. researchgate.net

The ability to selectively functionalize the thiophene ring via its bromo-substituent has led to the synthesis of numerous compounds with significant biological activities, including potential anticancer and antithrombotic agents. researchgate.netnih.gov Furthermore, this reactivity is exploited in materials science to create conjugated polymers and organic frameworks with specific electronic and photophysical properties.

Overview of Methyl 2-(5-bromothiophen-2-yl)acetate within Heterocyclic Chemistry

This compound is a bifunctional molecule that embodies the synthetic utility of bromothiophene scaffolds. Its structure consists of a central thiophene ring substituted at the 5-position with a bromine atom and at the 2-position with a methyl acetate (B1210297) group. This arrangement provides two distinct points for chemical modification, positioning it as a valuable intermediate in heterocyclic chemistry.

The compound's key chemical identifiers and properties are summarized in the tables below.

Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 67137-56-8 chemsrc.com |

| Molecular Formula | C7H7BrO2S uni.lu |

| Molecular Weight | 235.1 g/mol |

| SMILES | COC(=O)CC1=CC=C(S1)Br uni.lu |

| InChI | InChI=1S/C7H7BrO2S/c1-10-7(9)4-5-2-3-6(8)11-5/h2-3H,4H2,1H3 uni.lu |

Predicted Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Monoisotopic Mass | 233.93501 Da | uni.lu |

| XlogP (Predicted) | 2.5 | uni.lu |

| Predicted CCS ([M+H]+, Ų) | 136.4 | uni.lu |

Scope and Research Focus on this compound

The primary research interest in this compound stems from its utility as a building block for more complex molecules. Its bifunctional nature allows for sequential or orthogonal chemical modifications. The main areas of focus include:

Medicinal Chemistry: The compound serves as a key intermediate for the synthesis of novel therapeutic agents. The thiophene acetic acid scaffold is a known platform for developing enzyme inhibitors, and the bromo-substituent allows for the introduction of diverse chemical groups to explore structure-activity relationships. nih.gov

Organic Synthesis: It is used as a precursor in multi-step syntheses to create elaborate heterocyclic systems. Researchers utilize the bromine for carbon-carbon bond formation and the ester for subsequent transformations into amides, carboxylic acids, or other functional groups.

Synthesis and Reactivity

While specific, detailed industrial synthesis routes are proprietary, a plausible laboratory-scale synthesis of this compound involves the esterification of its corresponding carboxylic acid, 2-(5-Bromothiophen-2-yl)acetic acid (CAS 71637-38-2). apolloscientific.co.ukuni.lu This reaction is typically carried out by treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

The reactivity of this compound is dominated by its two functional groups:

C-Br Bond: The bromine atom at the 5-position is highly susceptible to palladium-catalyzed cross-coupling reactions. This allows for the coupling of various aryl, heteroaryl, or alkyl groups, making it a cornerstone of its synthetic utility. nih.gov The positional isomerism of the bromine atom significantly influences the regioselectivity in these reactions.

Methyl Ester Group: The methyl acetate moiety can undergo standard ester transformations. It can be hydrolyzed to the parent carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives. This provides a secondary site for molecular elaboration.

Applications in Research

The utility of this compound as a synthetic intermediate is highlighted in several areas of medicinal chemistry research. For instance, the broader 2-(thiophen-2-yl)acetic acid scaffold has been identified as a suitable chemical platform for developing inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an important target in cancer and inflammation therapy. nih.gov Research in this area often employs Suzuki-Miyaura reactions on brominated thiophene precursors to build a library of potential inhibitors. This compound is an ideal starting material for such synthetic campaigns.

Furthermore, the structural motif of (5-bromothiophen-2-yl)acetate is found within more complex heterocyclic structures that are subjects of chemical synthesis and research, such as 2-[2-(5-bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid and 2-[1-(5-bromothiophen-2-yl)-n-methylformamido]acetic acid, demonstrating its role as a foundational piece in constructing diverse chemical entities. chemenu.combldpharm.comchemscene.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(5-bromothiophen-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-10-7(9)4-5-2-3-6(8)11-5/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYPHZZYKZVXLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(S1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67137-56-8 | |

| Record name | methyl 2-(5-bromothiophen-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 5 Bromothiophen 2 Yl Acetate

Established Synthetic Routes and Reaction Optimisation

The most established and logical synthetic pathway to Methyl 2-(5-bromothiophen-2-yl)acetate proceeds via a two-step sequence: the synthesis of the carboxylic acid intermediate, 2-(5-bromothiophen-2-yl)acetic acid, followed by its esterification.

The primary route involves the selective bromination of 2-(thiophen-2-yl)acetic acid. The thiophene (B33073) ring is highly activated towards electrophilic substitution, with the 5-position being the most reactive site in 2-substituted thiophenes. This reaction is typically performed using a suitable brominating agent. The subsequent step is a classic Fischer esterification, where the carboxylic acid is reacted with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to yield the final methyl ester product.

Reaction optimisation is critical for maximizing yield and purity. In the bromination step, the choice of reagent and conditions can significantly impact the outcome. While elemental bromine in a solvent like acetic acid is effective, it can lead to over-bromination or other side reactions. researchgate.net A milder and more selective alternative is the use of N-Bromosuccinimide (NBS), often in a solvent like tetrahydrofuran (B95107) (THF) or acetic acid. chemicalbook.com For the esterification step, optimization involves controlling the temperature, reaction time, and the concentration of the acid catalyst to drive the equilibrium towards the product.

Table 1: Key Parameters for Reaction Optimisation

| Reaction Step | Parameter | Traditional Method | Optimised/Alternative Method | Rationale for Optimisation |

|---|---|---|---|---|

| Bromination | Brominating Agent | Bromine (Br₂) in Acetic Acid | N-Bromosuccinimide (NBS) in THF | Increased regioselectivity, safer handling, reduced formation of polybrominated byproducts. researchgate.netchemicalbook.com |

| Temperature | 0°C to Reflux | Room Temperature or gentle heating | Minimises potential side reactions and decomposition of starting material. researchgate.net | |

| Esterification | Catalyst | Concentrated H₂SO₄ | Polymer-supported sulfonic acids | Facilitates easier catalyst removal and product purification. |

| Water Removal | Dean-Stark Apparatus | Use of a dehydrating agent (e.g., molecular sieves) | Simpler experimental setup and efficient removal of water to shift equilibrium. |

Precursor Synthesis and Functional Group Introduction

The synthesis of this compound relies on the availability of appropriately functionalized precursors. Several strategies exist for constructing the key intermediates, primarily focusing on either building the acetic acid side chain onto a pre-brominated thiophene or brominating a thiophene that already possesses the acetic acid moiety.

One robust method for synthesizing the precursor 2-(thiophen-2-yl)acetic acid begins with thiophene itself. A patent describes a multi-step process involving the chlorination and subsequent iodination of thiophene to produce 2-iodothiophene. This intermediate is then reacted with diethyl malonate, followed by hydrolysis and decarboxylation to yield 2-(thiophen-2-yl)acetic acid. google.com

An alternative approach starts with 2-bromothiophene. This precursor can undergo a Friedel-Crafts acylation with acetyl chloride to regioselectively produce 2-acetyl-5-bromothiophene (B160168) in high yield. chemicalbook.com This acetyl derivative can then, in principle, be converted to the desired acetic acid side chain through more complex multi-step transformations, such as the Willgerodt-Kindler reaction.

A third strategy involves the synthesis of a halomethylthiophene intermediate. For instance, 2-chloromethylthiophene can be synthesized from thiophene, formaldehyde, and hydrochloric acid. orgsyn.org This compound can then be brominated at the 5-position to give 5-bromo-2-(chloromethyl)thiophene. The introduction of the acetate (B1210297) functional group can then be achieved through nucleophilic substitution with sodium cyanide to form a nitrile, followed by hydrolysis to the carboxylic acid and subsequent esterification. A similar precursor, 2-bromo-5-(bromomethyl)thiophene, can also be synthesized via the reaction of a suitable starting material with NBS. researchgate.net

Table 2: Comparison of Precursor Synthesis Strategies

| Strategy | Key Precursor | Key Reactions | Advantages | Disadvantages |

|---|---|---|---|---|

| Bromination of Acetic Acid Moiety | 2-(Thiophen-2-yl)acetic acid | Malonic Ester Synthesis; google.com Electrophilic Bromination | Direct, high regioselectivity in the final bromination step. | Requires synthesis of the thiophene acetic acid precursor first. |

| Side Chain from Acetyl Group | 2-Acetyl-5-bromothiophene | Friedel-Crafts Acylation; chemicalbook.com Willgerodt-Kindler Reaction | Starts from readily available 2-bromothiophene. | Conversion of the acetyl group to the acetic acid is a multi-step, often low-yielding process. |

| Side Chain from Halomethyl Group | 5-Bromo-2-(chloromethyl)thiophene | Chloromethylation; orgsyn.org Cyanide Substitution; Hydrolysis | Stepwise construction allows for clear functional group control. | Involves the use of highly toxic cyanide reagents. |

Green Chemistry Approaches in the Synthesis of this compound

While specific literature on green chemistry applications for the synthesis of this compound is limited, several principles of green chemistry can be applied to its synthetic routes to improve sustainability.

A primary consideration is the choice of reagents. The use of N-Bromosuccinimide (NBS) as a brominating agent is a significant improvement over elemental bromine. chemicalbook.com NBS is a solid, making it safer to handle than volatile and highly corrosive liquid bromine, and it often provides higher selectivity, reducing the formation of unwanted byproducts and improving atom economy.

Solvent selection is another key aspect. Traditional syntheses may employ chlorinated solvents like dichloromethane (B109758) or carbon tetrachloride. chemicalbook.comresearchgate.net Green chemistry encourages the replacement of these hazardous solvents with more environmentally benign alternatives such as THF, ethyl acetate, or, where possible, performing reactions in aqueous media or under solvent-free conditions.

Furthermore, the introduction of energy-efficient techniques like microwave-assisted synthesis could be explored. Microwave irradiation can dramatically reduce reaction times for processes like esterification, leading to significant energy savings and potentially higher yields compared to conventional heating methods.

Chemical Reactivity and Derivatisation of Methyl 2 5 Bromothiophen 2 Yl Acetate

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring in Methyl 2-(5-bromothiophen-2-yl)acetate is an electron-rich aromatic system, which predisposes it to certain types of reactions, primarily electrophilic aromatic substitution. However, its reactivity is significantly modulated by the two substituents: the deactivating, ortho-, para-directing bromo group at the 5-position and the deactivating, meta-directing methyl acetate (B1210297) group at the 2-position.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for aromatic compounds. google.commdpi.com The reaction proceeds via a two-step mechanism involving the attack of an electrophile by the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. google.comwikipedia.org In the case of this compound, the positions available for substitution are C3 and C4. The directing effects of the existing substituents determine the regioselectivity of any further substitution. The bromine at C5 is a deactivating group but directs incoming electrophiles to the ortho position (C4). The acetate group at C2 is also deactivating and directs to the meta position (C4). As both groups direct towards the C4 position, electrophilic substitution, such as nitration or halogenation, is expected to occur selectively at the C4 position of the thiophene ring.

Halogen-lithium exchange is a powerful method for converting an aryl halide into a highly nucleophilic organolithium species. For this compound, treatment with an organolithium reagent, such as n-butyllithium, at low temperatures can selectively replace the bromine atom with lithium. frontiersin.org This generates a thienyllithium intermediate, which is a potent nucleophile.

This organolithium compound can then undergo transmetalation, a reaction involving the transfer of a ligand from one metal to another. khanacademy.org For instance, reacting the thienyllithium species with zinc halides, boronic esters, or stannyl (B1234572) halides will transfer the thienyl group to the respective metal, forming organozinc, organoboron, or organotin reagents. These newly formed organometallic reagents are crucial intermediates for the cross-coupling reactions discussed in the following section.

Reactivity of the Bromo-Substituent in Cross-Coupling Reactions

The carbon-bromine bond at the 5-position is the most synthetically exploited site on this compound. It serves as an excellent electrophilic partner in a wide array of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. organic-chemistry.orgwikipedia.org The bromo-substituent of this compound readily participates in this reaction. It can be coupled with a variety of aryl or heteroaryl boronic acids or their corresponding esters to produce 5-aryl or 5-heteroaryl thiophene derivatives. wikipedia.orguzh.ch The reaction typically requires a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like potassium phosphate (B84403) or potassium carbonate, in a solvent system often comprising an organic solvent and water (e.g., dioxane/water). uzh.choperachem.com The mild conditions and tolerance of a wide range of functional groups make this a highly favored method for derivatization. wikipedia.org

| Bromothiophene Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-bromo-5-(bromomethyl)thiophene | 3-chloro-4-fluoro phenyl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | Good | uzh.ch |

| 2-bromo-5-(bromomethyl)thiophene | 4-methoxyphenyl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | 76 | uzh.ch |

| 5-bromothiophene-2-sulfonamide | Aryl boronic acids | Pd(PPh₃)₄ | Potassium phosphate | Dioxane/H₂O | N/A | operachem.com |

| 2,5-dibromothiophene | Isopropenylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | High | organic-chemistry.org |

Beyond the Suzuki-Miyaura reaction, the bromo-substituent is amenable to several other important cross-coupling methodologies.

Stille Coupling: The Stille reaction couples the organic halide with an organotin compound, catalyzed by palladium. rsc.orgepfl.ch This reaction is known for its tolerance of a wide array of functional groups, including esters, and its relative insensitivity to air and moisture. youtube.com this compound can be coupled with various organostannanes (e.g., aryl-, heteroaryl-, or vinylstannanes) to yield complex derivatives. nih.govchemicalbook.com

Negishi Coupling: The Negishi cross-coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. thoughtco.comchegg.com Organozinc reagents are typically more reactive than their organoboron or organotin counterparts. This methodology provides a powerful alternative for C-C bond formation, and it is compatible with numerous functional groups. byjus.comlibretexts.org

Heck Reaction: The Heck reaction forms a C-C bond between an unsaturated halide (like a bromothiophene) and an alkene in the presence of a palladium catalyst and a base. researchgate.net This reaction allows for the vinylation or arylation of olefins. For instance, this compound could be reacted with alkenes like acrylates or styrenes to append unsaturated side chains at the 5-position of the thiophene ring.

Transformations of the Methyl Acetate Moiety

The methyl acetate group (-CH₂COOCH₃) offers a third site for chemical modification, primarily through reactions targeting the ester functionality. These transformations are standard in organic chemistry and can be used to further diversify the molecular structure after modifications to the thiophene ring or bromo-substituent have been completed.

Hydrolysis (Saponification): The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(5-bromothiophen-2-yl)acetic acid, under basic conditions (e.g., using sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution), followed by an acidic workup. rsc.orgyoutube.com This process is known as saponification. rsc.org The resulting carboxylic acid is a versatile intermediate that can participate in further reactions, such as amide bond formation.

Reduction: The ester can be reduced to a primary alcohol, 2-(5-bromothiophen-2-yl)ethanol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. frontiersin.org The reaction is usually carried out in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107).

Amidation: The methyl acetate group can be converted directly into an amide by reacting it with an amine. This reaction can sometimes be challenging and may require high temperatures or the use of catalysts. chegg.com A more common two-step approach involves first hydrolyzing the ester to the carboxylic acid, which is then coupled with an amine using a standard peptide coupling reagent to form the amide bond.

Ester Hydrolysis and Transesterification

The ester functionality in this compound is susceptible to nucleophilic attack, leading to cleavage of the acyl-oxygen bond. This reactivity is central to hydrolysis and transesterification reactions.

Ester Hydrolysis

Ester hydrolysis is the process of cleaving an ester into its constituent carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base (saponification).

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and an excess of water, the ester undergoes hydrolysis to form 2-(5-bromothiophen-2-yl)acetic acid and methanol (B129727). This reaction is reversible, and its completion often requires driving the equilibrium, for instance, by removing the methanol as it forms.

Base-Catalyzed Hydrolysis (Saponification) : Treatment with a base, such as sodium hydroxide or potassium hydroxide, results in an irreversible reaction that produces the corresponding carboxylate salt and methanol. Subsequent acidification of the reaction mixture is necessary to obtain the free 2-(5-bromothiophen-2-yl)acetic acid. While specific literature detailing the hydrolysis of this compound is not abundant, the hydrolysis of similar methyl ester precursors on thiophene rings to yield the carboxylic acid is a documented transformation. beilstein-journals.org

| Reaction Type | Reagents | Products | Key Features |

| Acidic Hydrolysis | H₂O, Strong Acid (e.g., H₂SO₄, HCl) | 2-(5-bromothiophen-2-yl)acetic acid, Methanol | Reversible reaction. |

| Basic Hydrolysis | Base (e.g., NaOH, KOH), then Acid (e.g., HCl) | 2-(5-bromothiophen-2-yl)acetic acid, Methanol | Irreversible; forms carboxylate salt intermediate. |

Transesterification

Transesterification involves the conversion of one ester into another by exchanging the alkoxy group. This reaction can also be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification : Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by an alcohol. For this compound, reacting it with an excess of a different alcohol (e.g., ethanol) in the presence of an acid catalyst would yield Ethyl 2-(5-bromothiophen-2-yl)acetate and methanol. masterorganicchemistry.com

Base-Catalyzed Transesterification : This process is initiated by the attack of an alkoxide ion on the ester's carbonyl carbon. Using sodium ethoxide in ethanol, for example, would convert this compound into its ethyl ester counterpart. masterorganicchemistry.com The choice of alcohol as the solvent can drive the reaction towards the desired product. masterorganicchemistry.com

| Catalyst | Reactant | Product | Mechanism |

| Acid (e.g., H₂SO₄) | Alcohol (R'-OH) | New Ester (2-(5-bromothiophen-2-yl)acetyl-OR'), Methanol | Protonation of carbonyl, nucleophilic attack by alcohol, elimination of methanol. masterorganicchemistry.com |

| Base (e.g., NaOR') | Alcohol (R'-OH) | New Ester (2-(5-bromothiophen-2-yl)acetyl-OR'), Methanol | Nucleophilic attack by alkoxide, formation of tetrahedral intermediate, elimination of methoxide. masterorganicchemistry.com |

Carbonyl Group Transformations

The carbonyl group of the ester in this compound can be transformed into other functional groups, most notably through amidation.

Amidation

Direct amidation of esters can be achieved by reacting them with amines. This reaction typically requires elevated temperatures or catalysis to proceed efficiently, as esters are less reactive than acid chlorides. Various catalytic systems, including organocatalysts and metal-based catalysts like Niobium(V) oxide, have been shown to facilitate the amidation of methyl esters. researchgate.net The reaction of this compound with a primary or secondary amine would yield the corresponding N-substituted 2-(5-bromothiophen-2-yl)acetamide. This transformation is valuable for introducing diverse functional groups and building more complex molecules. researchgate.net

| Amine Type | Reagents | Product |

| Primary Amine (R-NH₂) | This compound, R-NH₂, Catalyst (optional) | N-alkyl-2-(5-bromothiophen-2-yl)acetamide |

| Secondary Amine (R₂NH) | This compound, R₂NH, Catalyst (optional) | N,N-dialkyl-2-(5-bromothiophen-2-yl)acetamide |

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. These reactions are highly valued for their efficiency and ability to rapidly generate molecular complexity. mdpi.com

The structure of this compound, featuring an activated methylene (B1212753) group adjacent to the ester carbonyl, makes it a potential candidate for various MCRs. For instance, the methylene protons are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in reactions like the Knoevenagel condensation, a common step in many MCRs.

Despite its potential, a review of the current literature does not provide specific, documented examples of this compound being utilized as a key component in multi-component reactions. However, the general reactivity patterns of similar acetate esters in MCRs suggest its applicability in the synthesis of highly functionalized heterocyclic and carbocyclic systems.

Computational and Theoretical Investigations of Methyl 2 5 Bromothiophen 2 Yl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their geometry, stability, and reactivity. researchgate.net For Methyl 2-(5-bromothiophen-2-yl)acetate, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are utilized to optimize the molecular geometry and compute various electronic properties. bhu.ac.inresearchgate.net These calculations form the foundation for more detailed analyses of the molecule's behavior.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. pku.edu.cn The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant descriptor of molecular stability. researchgate.netmdpi.com A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. mdpi.comnih.gov

In thiophene-based systems, the HOMO is often localized on the electron-rich thiophene (B33073) ring, while the LUMO distribution can vary depending on the substituents. researchgate.net For this compound, the electron-donating character of the thiophene ring and the electron-withdrawing nature of the acetate (B1210297) group would significantly influence the energies and distributions of these orbitals. DFT calculations can precisely map these orbitals and quantify the energy gap, which is essential for predicting the molecule's behavior in chemical reactions. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for a Thiophene Derivative (Note: Data shown is for 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone as a representative example of a related compound.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.7179 |

| LUMO | -3.0454 |

| Energy Gap (ΔE) | 3.6725 |

| Source: nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different potential regions. researchgate.net

Red Regions : Indicate negative electrostatic potential, associated with electron-rich areas (lone pairs of electronegative atoms) and are susceptible to electrophilic attack.

Blue Regions : Indicate positive electrostatic potential, associated with electron-poor areas (typically around hydrogen atoms) and are susceptible to nucleophilic attack.

Green Regions : Represent neutral or zero potential areas.

For this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the acetate group due to their high electronegativity and lone pairs. researchgate.net The regions around the hydrogen atoms would exhibit positive potential (blue). The thiophene ring itself presents a more complex potential surface, influenced by the bromine and acetate substituents, providing critical information for understanding intermolecular interactions and reaction sites. nih.govmdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by studying orbital interactions. rsc.org It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled donor NBOs and empty acceptor NBOs. mdpi.comacadpubl.eu The strength of these interactions is quantified by the second-order perturbation interaction energy, E(2). researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can aid in the characterization and identification of molecules. researchgate.net By calculating the optimized molecular geometry and its electronic properties, it is possible to simulate spectra that can be compared with experimental data.

Theoretical calculations of vibrational frequencies (IR and Raman) can help in the assignment of experimental spectral bands to specific molecular vibrations. ijsred.com For this compound, this would involve identifying the characteristic stretching frequencies for the C=O of the ester, the C-S and C-Br bonds of the thiophene ring, and various C-H vibrations.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with a good degree of accuracy. These calculations provide valuable information on the electronic environment of each nucleus, aiding in the structural elucidation of the compound and the assignment of experimental NMR signals. researchgate.net

Table 2: Experimental ¹H NMR Data for a Related Benzofuran Compound (Note: Data shown is for Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate, provided for illustrative purposes of typical spectral data.)

| Proton | Chemical Shift (δ, ppm) |

| -SCH₃ | 3.06 (s, 3H) |

| -OCH₃ | 3.75 (s, 3H) |

| -CH₂- | 4.04 (s, 2H) |

| Aromatic-H | 7.34–7.53 (m, 2H) |

| Aromatic-H | 7.44 (d, J = 8.80 Hz, 1H) |

| Aromatic-H | 8.07 (d, J = 1.84 Hz, 1H) |

| Source: nih.gov |

Reaction Mechanism Elucidation through Computational Modelling

Computational modelling is an indispensable tool for elucidating the mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface (PES), chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This allows for a detailed, atom-by-atom understanding of how a reaction proceeds.

For this compound, computational studies could be employed to investigate various reactions, such as nucleophilic substitution at the thiophene ring, hydrolysis of the ester group, or cross-coupling reactions involving the C-Br bond. By calculating the energies of reactants, products, and transition states, the most favorable reaction pathway can be determined, providing insights that are often difficult to obtain through experimental means alone.

Structure-Reactivity Descriptors and Prediction of Chemical Behaviour

DFT calculations provide a wealth of information that can be used to compute various quantum chemical descriptors that quantify the reactivity and chemical behavior of a molecule. bhu.ac.in These descriptors are derived from the electronic structure and are powerful tools for predicting how a molecule will behave in different chemical environments.

Key reactivity descriptors include:

Ionization Potential (I) : Approximated by -E(HOMO)

Electron Affinity (A) : Approximated by -E(LUMO)

Electronegativity (χ) : (I + A) / 2

Chemical Hardness (η) : (I - A) / 2

Chemical Softness (S) : 1 / (2η)

Electrophilicity Index (ω) : χ² / (2η)

These descriptors help to classify the molecule's reactivity. For instance, a high electrophilicity index indicates a strong electrophile. nih.gov For this compound, calculating these parameters would provide a quantitative measure of its stability and reactivity, allowing for predictions of its behavior in various chemical transformations. mdpi.com

Applications of Methyl 2 5 Bromothiophen 2 Yl Acetate As a Synthetic Building Block

Role in the Synthesis of Advanced Organic Materials

The unique electronic properties of the thiophene (B33073) ring make Methyl 2-(5-bromothiophen-2-yl)acetate a valuable precursor for advanced organic materials. Thiophene-based molecules are known for their electron-rich nature, which facilitates charge transport, making them integral components in materials designed for electronic and optical applications. The compound serves as a key intermediate for creating larger, conjugated systems with tailored properties.

This compound is instrumental in building the molecular backbone of materials used in optoelectronics. Conjugated polymers, often synthesized from thiophene derivatives, are central to the function of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.org The inherent properties of the thiophene unit contribute to the excellent optoelectronic characteristics of the resulting polymers. nih.gov The compound's structure allows for its incorporation into larger molecules designed as non-fullerene acceptors, which are critical components in modern organic solar cells due to their tunable electronic properties and strong light absorption in the visible spectrum. researchgate.net

The synthesis of conjugated polymers is a primary application of this compound and its derivatives. mdpi.com The bromine atom on the thiophene ring provides a reactive site for various cross-coupling polymerization reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the linking of monomer units to form long, conjugated polymer chains. researchgate.net For instance, a common strategy involves the palladium-catalyzed coupling of a brominated thiophene with a thiophene-bis(boronic ester) to produce high molecular weight polymers. nih.gov The resulting polythiophenes are a class of semiconducting polymers that have been extensively developed for electronic applications since the 1970s. rsc.org The precise control over polymerization conditions can yield polymers with defined molecular weights and low polydispersity, which is crucial for optimizing device performance. rsc.org

Table 1: Examples of Thiophene-Based Conjugated Polymers and their Properties

| Polymer Type | Monomer Example | Polymerization Method | Key Properties | Application |

| Poly(3-hexylthiophene) (P3HT) | 2-Bromo-3-hexylthiophene | Suzuki Polycondensation | High regioregularity, good solubility, high charge carrier mobility | Organic Photovoltaics, OFETs |

| Anthradithiophene Copolymers | 5,11-dibromodihexylanthradithiophene | Stille or Sonogashira Coupling | Broad optical absorption, p-type semiconducting behavior | Organic Field-Effect Transistors |

| Thiophene-Containing π-Conjugated Polymers | Di(acid chloride) and a diyne, followed by Fiesselmann thiophene synthesis | Multicomponent Polymerization | Good solubility, high thermal stability, aggregation-enhanced emission | Emissive Layers in OLEDs |

The development of materials with non-linear optical (NLO) properties for applications in photonics and optical communications is a growing field of research. Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor architectures, can exhibit significant NLO responses. researchgate.net this compound serves as a building block for creating such chromophores. The electron-rich thiophene ring can act as part of the π-bridge or as a donor unit. Through chemical modification, this building block can be integrated into complex structures designed to have large second or third-order hyperpolarizabilities, which are essential for applications like electro-optic modulation. researchgate.net Theoretical and experimental studies have shown that modifying the donor and acceptor groups on complex molecules containing bithiophene units can tune the NLO response. researchgate.net

Utilisation in the Construction of Complex Molecular Architectures

Beyond polymers, this compound is a key starting material for the synthesis of discrete, complex organic molecules. mdpi.com Its bifunctionality allows for sequential or orthogonal chemical transformations, enabling the construction of intricate three-dimensional structures. The bromine atom can be substituted via nucleophilic aromatic substitution or used in metal-catalyzed cross-coupling reactions to attach other aromatic or aliphatic groups. Simultaneously, the ester function can be converted into an acid, alcohol, or amide, providing another handle for further molecular elaboration.

In medicinal chemistry, the thiophene ring is considered a "privileged scaffold" due to its presence in numerous pharmacologically active compounds. rsc.orgmdpi.com this compound is an excellent starting point for scaffold derivatisation, a strategy used in combinatorial chemistry to generate large libraries of related compounds for drug discovery screening. The core thiophene scaffold can be modified at two different positions. For example, a Suzuki coupling at the 5-position can introduce a diverse range of aryl or heteroaryl groups, while modification of the acetate (B1210297) side chain at the 2-position can introduce various amides, esters, or other functionalities. This approach allows for the systematic exploration of the chemical space around the thiophene core to identify molecules with desired biological activities. Substituted heterocyclic compounds, in general, offer a high degree of structural diversity and are broadly useful as therapeutic agents.

Table 2: Potential Reactions for Scaffold Derivatisation

| Position | Functional Group | Reaction Type | Potential Reagents | Resulting Functionality |

| 5 | Bromo | Suzuki Coupling | Arylboronic acids | Biaryl system |

| 5 | Bromo | Sonogashira Coupling | Terminal alkynes | Aryl-alkyne linkage |

| 5 | Bromo | Buchwald-Hartwig Amination | Amines | Aryl-amine linkage |

| 2 | Methyl Acetate | Hydrolysis | NaOH, H₂O | Carboxylic Acid |

| 2 | Methyl Acetate | Reduction | LiAlH₄ | Primary Alcohol |

| 2 | Methyl Acetate | Aminolysis | Primary/Secondary Amines | Amide |

Intermediate in Agrochemical and Industrial Chemical Synthesis

The structural motifs present in this compound are also valuable in the synthesis of agrochemicals and other industrial chemicals. Thiophene derivatives are known to be used in the agricultural industry, where they form the core of certain pesticides and herbicides. Halogenated heterocyclic compounds are common intermediates in the fine chemical industry because the halogen provides a reliable reactive handle for constructing more complex target molecules. The combination of the reactive bromine atom and the versatile acetate group makes this compound a useful intermediate for producing specialized chemicals where a substituted thiophene ring is a required component.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Transformations

The exploration of new catalytic methods to functionalize Methyl 2-(5-bromothiophen-2-yl)acetate is a vibrant area of research. The bromine atom at the 5-position of the thiophene (B33073) ring serves as a versatile handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are primary focuses. While these reactions are well-established for thiophene derivatives in general, current research aims to develop more efficient and selective catalytic systems specifically for substrates like this compound. For instance, in Suzuki-Miyaura coupling, which joins the thiophene ring to other aryl or vinyl groups, efforts are underway to utilize novel phosphine ligands and palladium precatalysts to achieve higher yields and faster reaction times under milder conditions. This is particularly relevant for the synthesis of complex molecules for pharmaceuticals and organic electronics.

The Heck reaction, which forms a new carbon-carbon bond between the thiophene and an alkene, and the Sonogashira coupling, which introduces an alkyne moiety, are also being refined for this specific substrate. The development of copper-free Sonogashira protocols is a significant trend, aiming to reduce metal contamination in the final products. Similarly, advancements in the Buchwald-Hartwig amination are enabling the direct formation of carbon-nitrogen bonds, a crucial step in the synthesis of many biologically active compounds.

Beyond traditional cross-coupling, C-H activation is an emerging frontier. This strategy allows for the direct functionalization of the carbon-hydrogen bonds on the thiophene ring, offering a more atom-economical and efficient synthetic route. Research is focused on developing catalysts that can selectively activate specific C-H bonds on the this compound molecule, opening up new avenues for creating novel derivatives with unique properties.

A summary of key catalytic transformations being explored for this compound is presented below:

| Catalytic Reaction | Reagents/Catalysts | Bond Formed | Potential Applications |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acids, Palladium catalyst, Base | C(sp2)-C(sp2), C(sp2)-C(sp) | Organic electronics, Pharmaceuticals |

| Heck Reaction | Alkenes, Palladium catalyst, Base | C(sp2)-C(sp2) | Fine chemicals, Polymers |

| Sonogashira Coupling | Terminal alkynes, Palladium and Copper catalysts | C(sp2)-C(sp) | Conjugated materials, Natural product synthesis |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Base | C(sp2)-N | Pharmaceuticals, Agrochemicals |

| C-H Activation | Transition metal catalysts (e.g., Rh, Ru, Pd) | C-C, C-Heteroatom | Streamlined synthesis of complex molecules |

Exploration of Sustainable Synthetic Methodologies

In line with the growing emphasis on green chemistry, researchers are actively exploring more environmentally friendly and sustainable methods for the synthesis and derivatization of this compound. A key focus is the reduction or replacement of hazardous organic solvents with greener alternatives. Water, ionic liquids, and deep eutectic solvents are being investigated as reaction media for cross-coupling and other transformations involving thiophene derivatives.

The use of microwave-assisted synthesis is another significant trend. Microwave irradiation can dramatically reduce reaction times, increase product yields, and in some cases, enable solvent-free reactions, thereby minimizing waste and energy consumption. For instance, microwave-assisted Suzuki coupling reactions of bromothiophenes have shown considerable promise.

Biocatalysis represents a frontier in the sustainable synthesis of thiophene-containing compounds. The use of enzymes as catalysts offers high selectivity and operates under mild conditions (ambient temperature and pressure, neutral pH), significantly reducing the environmental impact of chemical processes. While the application of biocatalysis to this compound is still in its early stages, the potential for enzymatic transformations of the ester group or even the thiophene ring itself is an exciting area for future research.

Photocatalysis is also emerging as a powerful tool in green organic synthesis. Visible-light photocatalysis, in particular, offers a sustainable approach to drive chemical reactions using light as an energy source. The development of photocatalytic methods for the functionalization of thiophenes could provide novel and eco-friendly routes to derivatives of this compound.

Key sustainable approaches being investigated include:

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with water, bio-based solvents, or ionic liquids.

Microwave-Assisted Synthesis: Utilizing microwave energy to accelerate reactions and reduce energy consumption.

Biocatalysis: Employing enzymes for highly selective and environmentally benign transformations.

Photocatalysis: Using light to drive chemical reactions, offering a renewable energy source for synthesis.

Advanced Material Science Applications of Derivatives

Derivatives of this compound are promising building blocks for the creation of advanced organic materials with applications in electronics and photonics. The thiophene unit is a well-known electron-rich aromatic system that can be readily incorporated into conjugated polymers.

The bromine atom on this compound allows for its use as a monomer in various polymerization reactions, particularly palladium-catalyzed cross-coupling polymerizations like Suzuki and Stille coupling. By reacting with a suitable co-monomer, a wide range of conjugated polymers with tailored electronic and optical properties can be synthesized. For example, polymerization of a structurally similar compound, 2-(5-bromothiophen-2-yl)-3-hexylthiophene, has been reported to yield polymers for use in organic electronics.

These thiophene-based polymers are being investigated for their potential in:

Organic Field-Effect Transistors (OFETs): As the active semiconductor layer, these materials can transport charge and form the basis of flexible and low-cost electronic devices.

Organic Photovoltaics (OPVs): In solar cells, these polymers can act as the electron donor material, absorbing light and generating charge carriers.

Organic Light-Emitting Diodes (OLEDs): Certain thiophene-based polymers can be designed to emit light upon electrical excitation, making them suitable for display and lighting applications.

The ester group in this compound can also be modified to further tune the properties of the resulting materials. For instance, hydrolysis of the ester to a carboxylic acid can improve solubility or provide a site for further functionalization, allowing for the fine-tuning of the polymer's electronic energy levels and morphology in thin films.

| Application Area | Material Type | Key Properties |

| Organic Field-Effect Transistors (OFETs) | Conjugated Polymers | High charge carrier mobility, good solution processability |

| Organic Photovoltaics (OPVs) | Donor-Acceptor Copolymers | Broad light absorption, efficient charge separation |

| Organic Light-Emitting Diodes (OLEDs) | Emissive Polymers | High photoluminescence quantum yield, color tunability |

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry and automated synthesis are beginning to be applied to the production and derivatization of thiophene-based compounds, including those related to this compound. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers several advantages, including improved safety, better heat and mass transfer, and enhanced reaction control.

For the synthesis of thiophene derivatives, flow chemistry can enable reactions that are difficult or hazardous to perform on a large scale in batch. For example, the direct arylation of thiophenes has been successfully demonstrated in a continuous flow setup, offering a more efficient and scalable method for creating biaryl structures. This approach could be readily adapted for the derivatization of this compound.

Automated synthesis platforms, often integrated with flow reactors, allow for the rapid optimization of reaction conditions and the high-throughput synthesis of libraries of compounds. This is particularly valuable for drug discovery and materials science, where a large number of derivatives need to be synthesized and screened. An automated system could be programmed to systematically vary the coupling partners, catalysts, and reaction conditions for the functionalization of this compound, significantly accelerating the discovery of new molecules with desired properties.

The integration of microreactor technology with flow chemistry further enhances the precision and efficiency of synthesis. Microreactors provide a high surface-area-to-volume ratio, leading to excellent control over reaction parameters and the potential for novel reactivity. The synthesis of thiophene-based building blocks for organic electronic materials has been explored using commercial bench-top flow reactors, highlighting the potential for this technology in the production of advanced materials derived from this compound.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(5-bromothiophen-2-yl)acetate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves bromination and esterification steps. For bromothiophene derivatives, Bi(OTf)₃-catalyzed reactions have shown efficacy, as demonstrated in the synthesis of analogous compounds (e.g., Ethyl 2-(5-Bromothiophen-2-yl)acetate derivatives). Key steps include:

- Use of Bi(OTf)₃ (2 mol%) in MeNO₂ at 60°C for 16 hours to achieve high regioselectivity (>98:2) .

- Bromination at the 5-position of the thiophene ring, followed by esterification with methyl acetate under acidic conditions.

Solvent choice (e.g., MeNO₂) and catalyst loading are critical for minimizing side products. Purification via column chromatography (cyclohexane/EtOAc gradients) is recommended for isolating the target compound .

Q. How do the electronic effects of the bromine atom and ester group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bromine atom at the 5-position of the thiophene ring acts as a strong electron-withdrawing group, polarizing the C-Br bond and facilitating nucleophilic substitution (e.g., Suzuki coupling or SNAr reactions). The ester group at the 2-position stabilizes intermediates through resonance, enhancing electrophilicity at the α-carbon. For example:

- In cross-coupling reactions, Pd catalysts activate the C-Br bond for aryl-aryl bond formation .

- The ester group’s electron-withdrawing nature increases the acidity of α-hydrogens, enabling enolate formation for further functionalization .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : A combination of techniques ensures accurate characterization:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., thiophene ring protons at δ 6.8–7.2 ppm, ester carbonyl at ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₇H₇BrO₂S).

- TLC Monitoring : Use hexane/EtOAc (4:1) to track reaction progress and assess purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in crystallographic data (e.g., bond lengths, angles) can arise from disorder or twinning. Strategies include:

- SHELXL Refinement : Use anisotropic displacement parameters and restraints for disordered atoms. The "ISOR" and "DELU" commands help refine problematic regions .

- Mercury CSD Analysis : Compare experimental data with Cambridge Structural Database entries to validate packing patterns and hydrogen-bonding interactions .

- WinGX Integration : Employ the ORTEP interface for visualizing anisotropic displacement ellipsoids and identifying outliers .

Q. What strategies mitigate side reactions during multi-step syntheses involving bromothiophene intermediates?

- Methodological Answer : Side reactions (e.g., debromination or ester hydrolysis) are minimized by:

- Temperature Control : Maintain reactions below 60°C to prevent thermal decomposition of the bromothiophene core .

- Protecting Groups : Use tert-butyl esters or silyl ethers to shield reactive sites during functionalization .

- Inert Atmosphere : Conduct reactions under N₂/Ar to avoid oxidation of sulfur in the thiophene ring .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Combine crystallographic data with molecular docking tools:

- Mercury Materials Module : Generate interaction motifs (e.g., π-π stacking, halogen bonds) from crystal structures to predict binding modes .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions on the molecule .

- Molecular Dynamics (MD) : Simulate ligand-protein binding using software like GROMACS, leveraging the compound’s logP and polar surface area for solubility insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.